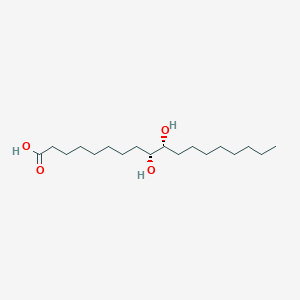
Acetylsalicylsalicylic acid
Overview
Description
Synthesis Analysis
The synthesis of acetylsalicylic acid has been explored through various methods, aiming for efficiency, environmental friendliness, and low energy consumption. Techniques such as microwave radiation catalysis with piperidine and ultrasound irradiation catalysis with aminosulfonic acid have demonstrated high yields and rapid synthesis processes. These methods underscore the chemical's adaptability to innovative manufacturing processes while highlighting the importance of optimal reaction conditions to achieve high efficiency (Xu Cui-lian, 2010); (Lei Rui-xia, 2009).
Molecular Structure Analysis
While specific studies detailing the molecular structure analysis of acetylsalicylic acid were not directly found, understanding its structure is crucial to synthesizing and predicting its chemical behavior. The compound consists of a benzene ring, a carboxylic acid group, and an ester group, which are fundamental to its reactivity and properties.
Chemical Reactions and Properties
Acetylsalicylic acid participates in various chemical reactions, reflecting its acetyl and salicylate components. It can undergo hydrolysis, reverting to salicylic acid and acetic acid under certain conditions, and its synthesis reactions are influenced by catalysts like aminosulfonic acid, rare earth chloride, iodine, and acid bentonite, showcasing its versatility in chemical synthesis and the broad range of catalysts that can be employed for its production (Tian-Tian Man, 2008); (Bai He-long, 2008).
Physical Properties Analysis
Acetylsalicylic acid's physical properties, such as its melting point, solubility in various solvents, and crystalline structure, are key to its handling and application in different chemical processes. These properties are determined by its molecular structure and influence its chemical stability and reactivity.
Chemical Properties Analysis
The chemical properties of acetylsalicylic acid, including its acidity, reactivity with bases, and its behavior in the presence of different reagents, are essential for its application in synthesis and other chemical processes. Its ability to acetylate proteins, like the inhibition of prostaglandin synthesis by acetylation of an enzyme's active site, demonstrates its biochemical significance and the importance of its chemical properties in biological systems (G. Roth & C. Siok, 1978).
Scientific Research Applications
Medical Applications : Acetylsalicylic acid is renowned for its role as a remedy for pain, fever, and inflammation. It also exhibits antithrombotic effects, making it a valuable tool in cardiovascular medicine (Norn, Permin, Kruse, & Kruse, 2009). As an anti-inflammatory agent, it is mainly used for the prevention of circulatory disorders via inhibition of thrombocyte function (Pelkonen, 2009).
Cancer Prevention and Treatment : Research indicates that aspirin could have potential in the prevention of cancer, particularly colorectal cancer, and is being studied for its precision chemoprevention capabilities (Drew, Cao, & Chan, 2016).
Agricultural Uses : Acetylsalicylic acid has been found to increase chlorophyll in leaves, grain yield, and improve wheat growth and development, thus having applications in agriculture (Matysiak, Siatkowski, Kierzek, Kowalska, & Krawczyk, 2020).
Neuroprotection : It protects against neurotoxicity elicited by glutamate in rat primary neuronal cultures and hippocampal slices, suggesting its potential in neuroprotective strategies (Grilli, Pizzi, Memo, & Spano, 1996).
Antiviral Properties : Aspirin has demonstrated antiviral effects in vitro, particularly against RNA viruses of the respiratory tract (Glatthaar-Saalmüller, Mair, & Saalmüller, 2016).
Food Preservation and Other Uses : It is used in food preservation, chemotherapy, and various other applications in medicine and research (Mira & Teixeira, 2013).
Impact on Pregnancy : Low-dose acetylsalicylic acid may prevent pregnancy-induced hypertension and intrauterine growth retardation in high-risk pregnancies (Vainio, Kujansuu, Iso-Mustajärvi, & Mäenpää, 2002).
Thrombosis Prevention : It's a primary means of preventing thrombosis, with ongoing research into developing derivatives for enhanced antiplatelet or antithrombotic properties (Brel et al., 2021).
Oxidative Stress and DNA Damage : Acetylsalicylic acid can induce oxidative stress and DNA damage in certain organisms, like Daphnia magna, which is significant for environmental toxicity studies (Gómez-Oliván et al., 2014).
Historical and Contemporary Use : Its wide clinical use and acceptance are backed by a history dating to 1853 and have evolved through extensive pharmacological and clinical studies (Batterman, 1958).
Mechanism of Action
Target of Action
Acetylsalicylsalicylic acid, commonly known as Aspirin, primarily targets the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever .
Mode of Action
Aspirin acts by blocking the synthesis of prostaglandins . It is non-selective and inhibits both COX-1 and COX-2 enzymes . The inhibition of COX-1 results in the inhibition of platelet aggregation for about 7-10 days (average platelet lifespan) . Aspirin also reacts with nucleophilic groups on proteins, resulting in irreversible acetylation .
Biochemical Pathways
Aspirin affects two major biochemical pathways: the Isochorismate Synthase (ICS) pathway and the Phenylalanine Ammonia-Lyase (PAL) pathway . Both pathways start from chorismate and vary between species . Aspirin’s action on these pathways leads to the production of salicylic acid, an active secondary metabolite that regulates various aspects of plant growth, environmental stress, and defense responses against pathogens .
Pharmacokinetics
The pharmacokinetics of Aspirin involve its absorption, distribution, metabolism, and excretion (ADME). After administration, Aspirin is rapidly absorbed and metabolized into salicylic acid . The major metabolites of Aspirin are salicylic acid, salicyluric acid, the ether or phenolic glucuronide, and the ester or acyl glucuronide . These metabolites are responsible for most of Aspirin’s anti-inflammatory and analgesic effects .
Result of Action
Aspirin’s action results in pain relief, reduction of fever, and inflammation . It also inhibits platelet aggregation, which is used in the prevention of blood clots, stroke, and myocardial infarction . Long-term use of Aspirin may decrease the risk of various cancers, including colorectal, esophageal, breast, lung, prostate, liver, and skin cancer .
Action Environment
The action of Aspirin can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of Aspirin. In aqueous solutions of pH 7.4-10.2 at 37°C, Aspirin reacts with amines to produce salicylamide derivatives . This suggests that the physiological environment can influence the action, efficacy, and stability of Aspirin .
Safety and Hazards
properties
IUPAC Name |
2-(2-acetyloxybenzoyl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-10(17)21-14-9-5-3-7-12(14)16(20)22-13-8-4-2-6-11(13)15(18)19/h2-9H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSFKIFGAPZBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074977 | |
| Record name | 2-Carboxyphenyl 2-(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
530-75-6 | |
| Record name | Acetylsalicylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylsalicylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Carboxyphenyl 2-(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-carboxyphenyl o-acetylsalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLSALICYLSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBE72MCP5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea](/img/structure/B24166.png)










![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)
![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)
